5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
5-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
5-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione
Uniqueness
5-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H8BrNO2 |
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Molecular Weight |
290.11 g/mol |
IUPAC Name |
5-bromo-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H8BrNO2/c1-15-12(16)9-4-2-3-7-5-8(14)6-10(11(7)9)13(15)17/h2-6H,1H3 |
InChI Key |
VSSLNSPIYFHDSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)Br |
Origin of Product |
United States |
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